molecular formula C15H25Cl2N3O4 B1396801 2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride CAS No. 1332530-02-5

2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride

Cat. No. B1396801
M. Wt: 382.3 g/mol
InChI Key: AMBGUYKTQSHFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride” is a derivative of piperazine, which is a common structural unit in pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Molecular Structure Analysis

The molecular structure of piperazine derivatives is usually characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has demonstrated the synthesis of compounds related to 2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride with significant antimicrobial and anticancer activities. These compounds have been evaluated using in vitro methods and molecular docking studies, showing potential as antimicrobial agents and for rational drug designing in cancer treatment (Mehta et al., 2019).

Biological Screening and Fingerprint Applications

Benzyl and Sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities and potential for detecting hidden fingerprints, indicating diverse applications in forensic science and medicinal chemistry (Khan et al., 2019).

Analgesic Potential

A novel compound, HYP-1, closely related to the specified compound, has been investigated for its potential in relieving inflammatory and neuropathic pain in rat models. The study found that HYP-1 exhibits strong binding to voltage-gated sodium channels, suggesting its use as an analgesic in treating various types of pain (Kam et al., 2012).

Antiproliferative Activity

Compounds bearing a piperazine unit, similar to the specified chemical, have been synthesized and evaluated for their anticancer activity, particularly against breast cancer. These compounds have shown promising results, with some displaying higher cytotoxic activity than standard treatments, indicating their potential in cancer therapeutics (Hassan et al., 2021).

Potential in Treating Allergic Conditions

Cetirizine, a piperazine antihistamine, is closely related to the specified compound and is effective in treating urticaria and allergic rhinitis. This indicates the potential of similar compounds in managing allergic conditions (Arlette, 1991).

properties

IUPAC Name

2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBGUYKTQSHFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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